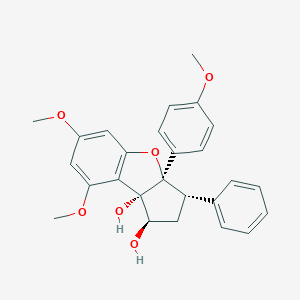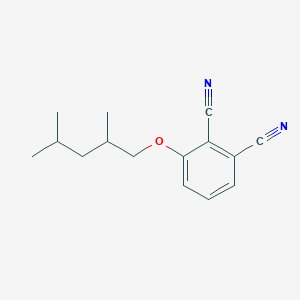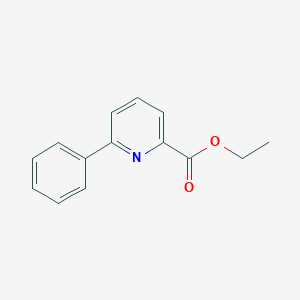
Ethyl 6-phenylpicolinate
説明
科学的研究の応用
Chemical Derivatives and Reactions
Ethyl 6-phenylpicolinate undergoes various chemical transformations to yield different derivatives with potential applications in chemical research. For instance, reactions with hydrazine hydrate and hydroxylamine produce 4-oxo-6-phenyl-4H-pyran-2-carbohydrazide and 4-oxo-6-phenyl-4H-pyran-2-carbohydroxamic acid, respectively. These derivatives might be useful in further chemical studies or pharmaceutical applications (Usachev et al., 2009).
Synthetic Applications in Radical Cyclization
Ethyl 6-phenylpicolinate is involved in radical cyclization reactions to synthesize tri- and tetra-cyclic heterocycles. Such reactions are crucial in the development of complex organic compounds, potentially useful in the creation of pharmaceuticals and other advanced materials (Allin et al., 2005).
Bioactive Potential in Marine Organisms
In marine research, compounds similar to ethyl 6-phenylpicolinate isolated from mollusks have demonstrated significant antioxidant and anti-inflammatory activities. These findings suggest potential biomedical applications of such compounds in treating oxidative stress and inflammation-related disorders (Chakraborty & Joy, 2019).
Anticancer Potential
Ethyl 6-phenylpicolinate derivatives have shown promising results in anticancer research. Some derivatives exhibit potent cytotoxic activity against various human cancer cell lines, indicating their potential as effective anti-cancer agents (Riadi et al., 2021).
Anti-inflammatory Applications
Certain derivatives of ethyl 6-phenylpicolinate have been synthesized and studied for their anti-inflammatory activities. This suggests potential therapeutic applications in treating inflammation-related conditions (Tozkoparan et al., 2000).
Analytical Methods in Antioxidant Research
In antioxidant research, derivatives of ethyl 6-phenylpicolinate are used in assays like the DPPH test for determining the antioxidant capacity of samples. This indicates the compound's role in understanding the antioxidant properties of various substances (Munteanu & Apetrei, 2021).
Safety And Hazards
特性
IUPAC Name |
ethyl 6-phenylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)13-10-6-9-12(15-13)11-7-4-3-5-8-11/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAWKIXJCRLUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565139 | |
| Record name | Ethyl 6-phenylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-phenylpicolinate | |
CAS RN |
107771-78-8 | |
| Record name | Ethyl 6-phenylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



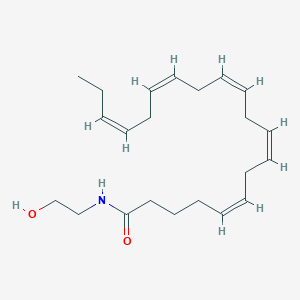
![5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B190003.png)
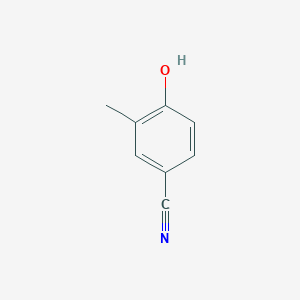
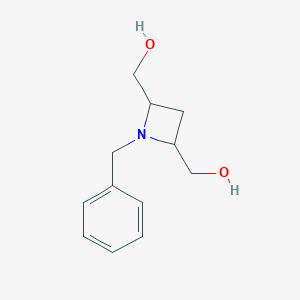
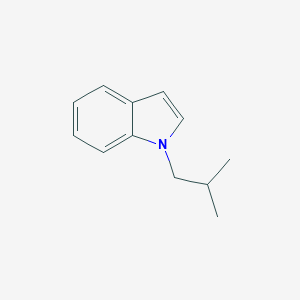
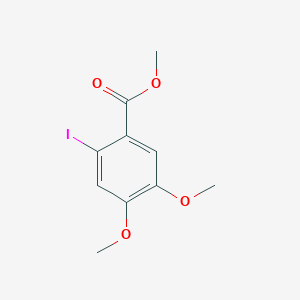
![(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B190016.png)
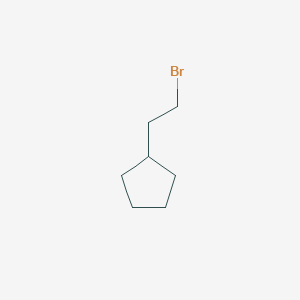
![3-[4-(Trifluoromethyl)phenyl]thiophene](/img/structure/B190021.png)
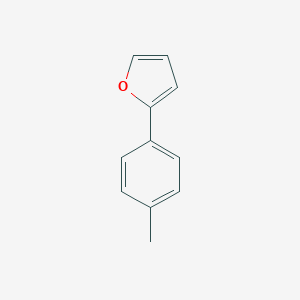
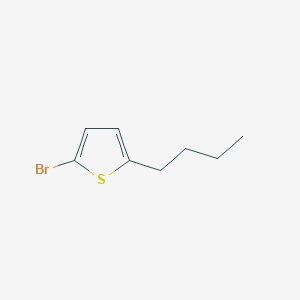
![(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B190028.png)
